molecular formula C22H23N3O4 B6518804 8-(2-methoxybenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 951586-71-3

8-(2-methoxybenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B6518804
CAS RN: 951586-71-3
M. Wt: 393.4 g/mol
InChI Key: BVFOOBRBYIUANE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-methoxybenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (MBMTPT) is a novel spirocyclic compound with a variety of potential applications in the fields of biochemistry and pharmacology. It has been studied extensively in recent years due to its unique properties and potential for use in a variety of research and therapeutic applications.

Scientific Research Applications

8-(2-methoxybenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has been studied extensively for its potential applications in the fields of biochemistry and pharmacology. Due to its unique properties, 8-(2-methoxybenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has been used in a variety of research applications, including the study of enzyme inhibition, protein-protein interactions, and signal transduction pathways. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of 8-(2-methoxybenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is not yet fully understood. However, it is believed to interact with proteins and other molecules in the body in order to exert its effects. It has been shown to interact with enzymes, receptor proteins, and other molecules in order to inhibit or activate them. This interaction can lead to changes in the activity of these molecules, which can then lead to changes in the biochemical and physiological processes in the body.
Biochemical and Physiological Effects
8-(2-methoxybenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been shown to activate certain receptor proteins, such as the estrogen receptor and the androgen receptor. In addition, 8-(2-methoxybenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has been shown to have anti-inflammatory, anti-oxidative, and anti-tumor properties.

Advantages and Limitations for Lab Experiments

The use of 8-(2-methoxybenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one in laboratory experiments has a number of advantages. It is a relatively stable compound, which makes it suitable for use in a variety of experiments. It is also relatively non-toxic, which makes it safe for use in experiments involving animals. Additionally, 8-(2-methoxybenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has a number of unique properties, which makes it useful for studying a variety of biochemical and physiological processes.
However, there are also some limitations to the use of 8-(2-methoxybenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one in laboratory experiments. It is not very soluble in water, which can limit its use in experiments involving aqueous solutions. Additionally, it is not very soluble in organic solvents, which can limit its use in experiments involving organic solvents.

Future Directions

There are a number of potential future directions for research involving 8-(2-methoxybenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one. One potential direction is to further study its mechanism of action, in order to better understand how it interacts with proteins and other molecules in the body. Additionally, research could be conducted to further explore its potential therapeutic applications, such as its potential use in the treatment of cancer, diabetes, and cardiovascular diseases. Other potential directions include exploring its potential use in drug delivery systems, as well as its potential use in the development of new drugs. Finally, research could be conducted to further explore its potential use in other areas, such as the development of new materials and the study of biological processes.

Synthesis Methods

8-(2-methoxybenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can be synthesized through a number of different methods. One of the most common is a multi-step synthesis involving the reaction of 2-methoxybenzaldehyde, 3-methoxyphenylboronic acid, and 1,4,8-triazaspiro[4.5]dec-3-en-2-one in the presence of a palladium catalyst. This reaction yields 8-(2-methoxybenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one as the main product, along with some by-products. Other methods of synthesis may also be used, such as a one-pot synthesis involving the reaction of 2-methoxybenzaldehyde and 3-methoxyphenylboronic acid in the presence of a palladium catalyst.

properties

IUPAC Name

8-(2-methoxybenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-28-16-7-5-6-15(14-16)19-20(26)24-22(23-19)10-12-25(13-11-22)21(27)17-8-3-4-9-18(17)29-2/h3-9,14H,10-13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFOOBRBYIUANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3(CCN(CC3)C(=O)C4=CC=CC=C4OC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-Methoxybenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

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